molecular formula C9H11N5O B12669756 (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol CAS No. 114978-80-2

(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol

Cat. No.: B12669756
CAS No.: 114978-80-2
M. Wt: 205.22 g/mol
InChI Key: DYLIWHYUXAJDOJ-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol: is a synthetic organic compound that features a purine base attached to a butenol chain The purine base is a key component of nucleic acids, which are essential for various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol typically begins with commercially available purine derivatives and butenol intermediates.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity.

Industrial Production Methods:

  • Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the butenol chain can be reduced to form saturated derivatives.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include saturated alcohols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential role in nucleic acid analogs.
  • Used in studies related to DNA and RNA interactions.

Medicine:

  • Explored for its potential as an antiviral or anticancer agent.
  • Studied for its ability to inhibit specific enzymes or pathways.

Industry:

  • Potential applications in the development of new materials or pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may interact with nucleic acids, affecting processes like replication and transcription.
  • It may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis.

Comparison with Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    (E)-4-(6-aminopurin-9-yl)but-2-en-1-ol: The E-isomer of the compound, differing in the configuration of the double bond.

    6-Aminopurine: The purine base without the butenol chain.

Uniqueness:

  • The Z-configuration of the double bond in (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol may confer unique biological activity and reactivity compared to its E-isomer and other similar compounds.

Properties

CAS No.

114978-80-2

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol

InChI

InChI=1S/C9H11N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,12)/b2-1-

InChI Key

DYLIWHYUXAJDOJ-UPHRSURJSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C/C=C\CO)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC=CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.